![molecular formula C19H21FN4S B4285312 (3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4285312.png)
(3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine
Overview
Description
(3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Scientific Research Applications
(3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine has potential applications in scientific research. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, (3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of (3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. Additionally, (3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine may work by modulating the activity of certain enzymes and receptors in the brain.
Biochemical and Physiological Effects
(3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. Additionally, (3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine has been shown to induce apoptosis in cancer cells, which can help to prevent the spread of cancer.
Advantages and Limitations for Lab Experiments
One advantage of (3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine for lab experiments is its potential to inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of inflammation and cancer. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many future directions for research on (3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine. One direction is to further study its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for other diseases such as autoimmune diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of (3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine, which can help to inform future research on this compound.
properties
IUPAC Name |
3-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4S/c1-4-24-18(15-8-6-10-17(12-15)23(2)3)21-22-19(24)25-13-14-7-5-9-16(20)11-14/h5-12H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBIUCLXGIAALE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC(=CC=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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